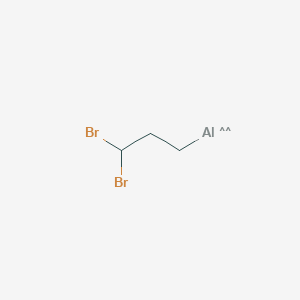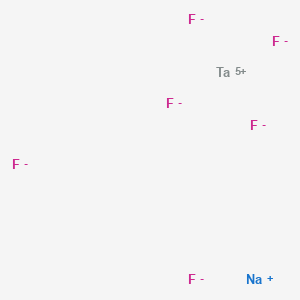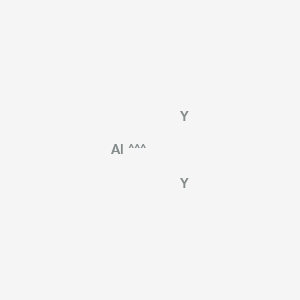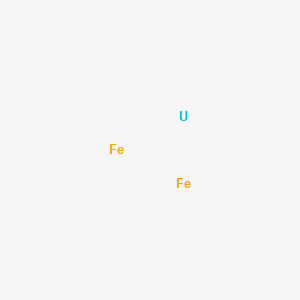
Iron;uranium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iron-uranium compounds, often referred to as ferrouranium, are alloys composed of iron and uranium. These compounds are notable for their unique properties, which include high density, significant hardness, and the ability to form intermetallic compounds such as U₆Fe and UFe₂ . Ferrouranium has been used historically in various industrial applications, particularly in the steel industry, due to its ability to enhance the mechanical properties of steel.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of iron-uranium compounds typically involves the direct combination of iron and uranium at high temperatures. The process can be carried out in an electric arc furnace, where iron and uranium metals are melted together. The resulting alloy is then cooled and solidified. The reaction conditions often include temperatures exceeding 1000°C to ensure complete melting and mixing of the metals .
Industrial Production Methods
Industrial production of ferrouranium involves the use of depleted uranium, which is a byproduct of the nuclear industry. The uranium is alloyed with iron in specific proportions, usually containing about 35-50% uranium and 1.5-4.0% carbon . The alloy is then cast into ingots or other desired shapes for further processing.
化学反応の分析
Types of Reactions
Iron-uranium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of both iron and uranium, which can exhibit multiple oxidation states.
Common Reagents and Conditions
Oxidation: Iron-uranium compounds can be oxidized in the presence of oxygen or other oxidizing agents.
Reduction: Reduction reactions can occur in the presence of reducing agents like hydrogen or carbon monoxide, converting uranium oxides back to metallic uranium.
Substitution: Substitution reactions involve the replacement of one element in the compound with another.
Major Products Formed
The major products formed from these reactions include various uranium oxides, such as UO₂ and U₃O₈, and intermetallic compounds like U₆Fe and UFe₂ .
科学的研究の応用
Iron-uranium compounds have a wide range of scientific research applications:
作用機序
The mechanism of action of iron-uranium compounds involves their interaction with various molecular targets and pathways. In the context of their industrial applications, the presence of uranium in the alloy enhances the mechanical properties of steel by forming stable intermetallic compounds that improve the material’s strength and toughness . In biological systems, uranium compounds can interact with cellular components, leading to potential toxic effects .
類似化合物との比較
Iron-uranium compounds can be compared with other similar compounds, such as:
Ferrovanadium: An alloy of iron and vanadium used as a deoxidizer and to improve the mechanical properties of steel.
Ferronickel: An alloy of iron and nickel used to enhance the corrosion resistance and toughness of steel.
Ferrochromium: An alloy of iron and chromium used to increase the hardness and corrosion resistance of steel.
The uniqueness of iron-uranium compounds lies in their ability to significantly lower the melting point of iron and form stable intermetallic compounds, which are not commonly observed with other ferroalloys .
特性
CAS番号 |
12023-42-6 |
|---|---|
分子式 |
Fe2U |
分子量 |
349.72 g/mol |
IUPAC名 |
iron;uranium |
InChI |
InChI=1S/2Fe.U |
InChIキー |
ZXBBWJAUPRELIV-UHFFFAOYSA-N |
正規SMILES |
[Fe].[Fe].[U] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


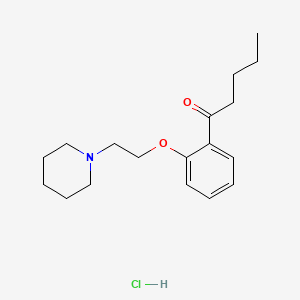

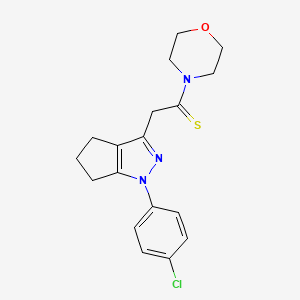



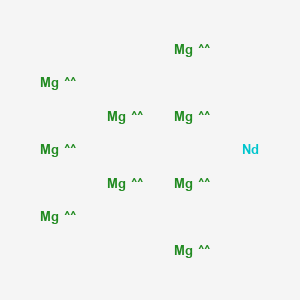
![N,N'-bis[(E)-phenylmethylidene]benzene-1,2-diamine](/img/structure/B14714546.png)
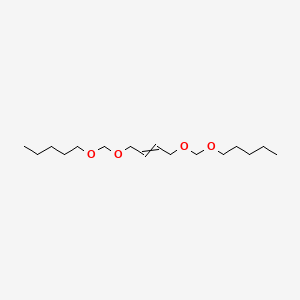
![4-[(E)-{4-[(2-Aminoethyl)amino]naphthalen-1-yl}diazenyl]benzene-1-sulfonamide](/img/structure/B14714556.png)

